3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one is a heterocyclic compound characterized by a pyridinone ring substituted with an ethylthio group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one typically involves the reaction of pyridinone derivatives with ethylthiolating agents. One common method includes the use of ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridinone derivatives without the ethylthio group.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
- 2(1H)-Pyridinone, 3-(methylthio)-
- 2(1H)-Pyridinone, 3-(propylthio)-
- 2(1H)-Pyridinone, 3-(butylthio)-
Comparison: 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity. Compared to its methylthio and propylthio analogs, the ethylthio derivative may exhibit different solubility, stability, and interaction profiles with biological targets. These differences can be crucial in determining its suitability for various applications.
Properties
IUPAC Name |
3-ethylsulfanyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-10-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYBXIAVDXHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914482-26-1 |
Source
|
Record name | 3-(ethylsulfanyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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